molecular formula C10H20N2 B1345686 Diisobutylaminoacetonitrile CAS No. 25553-97-3

Diisobutylaminoacetonitrile

Cat. No.: B1345686
CAS No.: 25553-97-3
M. Wt: 168.28 g/mol
InChI Key: ADEQPGWHCPALGB-UHFFFAOYSA-N
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Description

Diisobutylaminoacetonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-C≡N) attached to an acetonitrile backbone, with a diisobutylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetonitrile, diisobutylamino- typically involves the reaction of acetonitrile with diisobutylamine under controlled conditions. One common method is the nucleophilic substitution reaction, where diisobutylamine acts as a nucleophile and replaces a leaving group on the acetonitrile molecule. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of acetonitrile, diisobutylamino- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Diisobutylaminoacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

Diisobutylaminoacetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of complex molecules.

    Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: this compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of acetonitrile, diisobutylamino- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially altering their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Acetonitrile: A simpler nitrile compound with a wide range of applications in organic synthesis and industrial processes.

    Methanol: Another small polar molecule used as a solvent and in chemical reactions.

    Propionitrile: Similar to acetonitrile but with an additional carbon atom in the chain.

Uniqueness: Diisobutylaminoacetonitrile is unique due to the presence of the diisobutylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other nitriles may not be suitable.

Properties

IUPAC Name

2-[bis(2-methylpropyl)amino]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-9(2)7-12(6-5-11)8-10(3)4/h9-10H,6-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEQPGWHCPALGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC#N)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180249
Record name Acetonitrile, diisobutylamino-
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URL https://comptox.epa.gov/dashboard/DTXSID90180249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25553-97-3
Record name Acetonitrile, diisobutylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025553973
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Record name NSC26720
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26720
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetonitrile, diisobutylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIISOBUTYLAMINOACETONITRILE
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